molecular formula C21H26N2O4S B512926 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine CAS No. 873579-53-4

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No.: B512926
CAS No.: 873579-53-4
M. Wt: 402.5g/mol
InChI Key: MIVLAVCVJVWBJV-UHFFFAOYSA-N
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Description

Introduction to 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine

This compound represents a sophisticated example of modern synthetic organic chemistry, combining multiple pharmacologically relevant structural motifs within a single molecular framework. This compound belongs to the broader family of sulfonyl piperazine derivatives, which have emerged as important scaffolds in drug discovery and development programs across various therapeutic areas. The molecule's unique architecture incorporates a piperazine core functionalized with both a cyclohexylphenylsulfonyl group and a furoyl moiety, creating a complex three-dimensional structure with multiple potential sites for biological interaction.

The compound's molecular formula C21H26N2O4S reflects its substantial molecular weight of 402.509 daltons, positioning it within the optimal range for oral drug development according to Lipinski's rule of five. The presence of both aromatic and aliphatic components, combined with heteroatomic functionality including nitrogen, oxygen, and sulfur, provides diverse opportunities for intermolecular interactions with biological targets. The ChemSpider identification number 2491440 facilitates its recognition in chemical databases and enables researchers to access standardized information about its properties and potential applications.

Recent advances in sulfonyl piperazine chemistry have demonstrated the therapeutic potential of compounds bearing similar structural features. The development of chemical derivatization reagents such as sulfonyl piperazinyl derivatives has shown significant promise in analytical chemistry applications, particularly for the quantification of fatty acids using liquid chromatography-mass spectrometry techniques. These applications highlight the versatility of the sulfonyl piperazine scaffold and its capacity to enhance both chromatographic retention and mass spectrometric response in complex analytical procedures.

The strategic importance of this compound extends beyond its individual properties to encompass its role as a representative example of modern medicinal chemistry approaches. The compound embodies principles of structure-based drug design, wherein multiple pharmacophoric elements are combined to achieve enhanced biological activity and improved pharmacokinetic properties. Understanding the structural and functional characteristics of this molecule provides valuable insights into the broader field of piperazine-based drug development and the strategic considerations that guide contemporary pharmaceutical research.

Properties

IUPAC Name

[4-(4-cyclohexylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c24-21(20-7-4-16-27-20)22-12-14-23(15-13-22)28(25,26)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h4,7-11,16-17H,1-3,5-6,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVLAVCVJVWBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues of Acylsulfonylpiperazines

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives ()
  • Structural Differences :
    • The 4-chlorobenzhydryl group replaces the 4-cyclohexylphenylsulfonyl group, introducing a diphenylmethyl moiety with a chlorine atom.
    • A benzoyl group substitutes the 2-furoyl group.
  • Biological Activity :
    • These derivatives demonstrated cytotoxicity against multiple cancer cell lines (e.g., liver HUH7, breast MCF7) with IC₅₀ values in the micromolar range.
    • Compound 5a showed time-dependent stability, critical for sustained therapeutic effects .
1-((4-Substitutedphenyl)sulfonyl)piperazine derivatives ()
  • Synthesis :
    • Prepared via nucleophilic substitution of piperazine with sulfonyl chlorides (e.g., bromoacetyl chloride) .
    • Yields ranged from 32–67% depending on substituents .
  • Activity :
    • Derivatives with electron-withdrawing groups (e.g., nitro, bromo) showed enhanced antiproliferative activity .
  • Key Contrast :
    • The 4-cyclohexylphenylsulfonyl group in the target compound is bulkier than typical aryl sulfonyl substituents (e.g., 4-methoxyphenyl), which may reduce metabolic degradation .

Piperazine Derivatives with Heterocyclic Substituents

[¹⁸F]DASA-23 ()
  • Structure : Contains a 2-fluoro-6-fluorophenylsulfonyl group and a 4-methoxyphenylsulfonyl group.
  • Application : Used as a PET tracer for imaging PKM2 in glioblastoma.
1-(2-Furoyl)piperazine derivatives ()
  • Synthesis :
    • Prepared via alkylation or coupling reactions, as seen in GPR55 antagonists (e.g., compound 21 ) .
  • Activity :
    • Hybrid compounds with furoyl-triazole motifs showed antitumor activity against solid tumors .
  • Key Contrast: The sulfonyl group in the target compound could improve solubility compared to non-sulfonated furoylpiperazines .

Physicochemical and Pharmacokinetic Properties

Compound Substituents Lipophilicity (LogP) Water Solubility Key Application
Target Compound 4-Cyclohexylphenylsulfonyl, 2-furoyl High (estimated) Moderate Potential anticancer/antimicrobial
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl, benzoyl Moderate Low Cytotoxic agent
[¹⁸F]DASA-23 Dual sulfonyl groups Low High PET imaging
1-(2-Furoyl)piperazine 2-Furoyl Low High GPR55 antagonism
  • Cyclohexyl vs.
  • Sulfonyl vs. Carbonyl Linkers :
    • Sulfonyl groups improve metabolic stability and hydrogen-bonding capacity compared to carbonyl linkers .

Biological Activity

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, which includes a cyclohexylphenyl group, a sulfonyl group, and a furoyl group, positions it as a candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on similar furoyl-piperazine derivatives demonstrated that compounds with furoyl moieties can effectively inhibit bacterial growth. Specifically, derivatives showed promising antibacterial effects against common pathogens, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Furoyl-Piperazine Derivatives

Compound NameMIC (µM)Target Bacteria
This compound7.80E. coli
3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides8.37S. aureus
Ciprofloxacin7.29E. coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, compounds similar to this compound have been reported to target BCL2 and caspases, leading to increased cell death in various cancer cell lines .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxicity of piperazine derivatives on MDA-MB-231 breast cancer cells, several compounds demonstrated IC50 values indicating moderate to high cytotoxic activity. The most active derivatives had IC50 values ranging from 16.98 to 17.33 µM, suggesting that modifications in the piperazine structure significantly affect their anticancer efficacy .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperazine ring may interact with various receptors, modulating their function and influencing cellular signaling pathways involved in growth and apoptosis.

Ongoing research aims to clarify these mechanisms further, particularly regarding the compound's specificity and potency against different biological targets.

Table 2: Comparison of Piperazine Derivatives

Compound NameAntimicrobial ActivityAnticancer Activity (IC50 µM)
This compoundModerate16.98 - 17.33
1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazineHigh15.50 - 16.00
3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamidesLowNot evaluated

This comparison highlights the unique position of this compound within a broader class of piperazine derivatives, showcasing its potential as both an antimicrobial and anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine ring. For example:

Sulfonylation : Reacting piperazine with 4-cyclohexylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux .

Furoylation : Introducing the 2-furoyl group via nucleophilic acyl substitution, using activated furoyl chloride and a base (e.g., triethylamine) to neutralize HCl byproducts .

  • Optimization : Control temperature (40–60°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity intermediates .

Q. Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry of sulfonyl and furoyl groups via 1^1H and 13^13C NMR. Key signals include aromatic protons (δ 7.2–7.6 ppm for cyclohexylphenyl) and furan ring protons (δ 6.3–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+^+ for C23_{23}H29_{29}N2_2O4_4S: 453.18) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) .

Q. What are the recommended safety protocols for handling this compound during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of sulfonyl chloride or furoyl chloride vapors .
  • Storage : Store in a cool, dry place (<4°C) under inert gas (argon) to prevent hydrolysis of sulfonyl/furoyl groups .

Advanced Research Questions

Q. How does the structural interplay between the sulfonyl and furoyl groups influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The sulfonyl group enhances solubility and hydrogen-bonding potential with target proteins, while the furoyl moiety may confer selectivity for enzymes like phosphodiesterases (PDEs) or G-protein-coupled receptors (GPCRs) .
  • Case Study : Analogous compounds (e.g., prazosin hydrochloride) show that sulfonyl-furoyl piperazines bind α1-adrenergic receptors via hydrophobic (cyclohexyl) and polar (sulfonyl) interactions .

Q. What strategies can resolve contradictions in reported biological data for similar piperazine derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-reference assays (e.g., in vitro receptor binding vs. in vivo efficacy) to confirm target engagement. For example, discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, co-solvents) .
  • Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers. Adjust for variables like cell line specificity or compound stability in DMSO .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to 5-HT1A_{1A} receptors. Prioritize poses where the sulfonyl group forms salt bridges with Arg173 and the furoyl group occupies a hydrophobic pocket .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and ligand-receptor conformational changes .

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